![molecular formula C15H20BrNO3 B1611980 (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate CAS No. 223595-13-9](/img/structure/B1611980.png)
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate
Overview
Description
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a chiral molecule that has a pivalamide group attached to the benzene ring. This compound has attracted attention in scientific research due to its potential applications in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is not fully understood. However, it is believed to act as a pharmacophore that interacts with specific binding sites of the target enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate has no significant toxicity or adverse effects on cells and tissues. It has been found to exhibit good cell permeability, which makes it a potential drug candidate.
Advantages and Limitations for Lab Experiments
One of the advantages of using (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate in lab experiments is its high enantioselectivity, which ensures the purity and quality of the synthesized products. However, one of the limitations is its relatively high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research on (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate. One direction is to explore its potential as a building block for the synthesis of new drug candidates for various diseases. Another direction is to investigate its mechanism of action and optimize its pharmacological properties. Additionally, further studies can be conducted to evaluate its safety and efficacy in preclinical and clinical trials.
Scientific Research Applications
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate has been studied for its potential use as a building block in the synthesis of drug candidates. It has been used in the synthesis of potent and selective inhibitors of certain enzymes that are involved in various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
methyl 5-bromo-2-[1-(2,2-dimethylpropanoylamino)ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJIQQJRWUHZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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